1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole
Description
The compound 1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole is a structurally complex molecule featuring three key motifs:
- An azetidine ring (4-membered nitrogen heterocycle) substituted at the 3-position with a triazole group.
- A benzoyl linker connecting the azetidine to a 3-methoxypyrrolidine moiety (5-membered nitrogen heterocycle with a methoxy substituent at the 3-position).
- A 1,2,3-triazole core with a phenyl group at the 4-position.
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)phenyl]-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-30-21-11-12-26(15-21)19-9-7-18(8-10-19)23(29)27-13-20(14-27)28-16-22(24-25-28)17-5-3-2-4-6-17/h2-10,16,20-21H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWLWMLCPWQRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine and methoxypyrrolidine groups can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Table 1: Structural and Functional Comparison
Azetidine-Containing Derivatives
- Baricitinib (): Shares the azetidine core but replaces the benzoyl-pyrrolidine group with a pyrazole-pyrrolopyrimidine system. The ethylsulfonyl and acetonitrile groups enhance its solubility and JAK1/2 binding affinity, leading to clinical use in autoimmune diseases . In contrast, the target compound’s benzoyl-pyrrolidine may confer distinct pharmacokinetic properties (e.g., membrane permeability) due to its larger hydrophobic substituent.
- Thiazol-2-yloxy benzoyl analog (): Replaces the 3-methoxypyrrolidine with a thiazole-2-yloxy group.
Triazole-Based Analogs
- Ferrocenyl triazoles (): The ferrocene group introduces redox-active properties, enabling anticancer mechanisms via reactive oxygen species (ROS) generation. The target compound’s phenyl group lacks this metallorganic feature, suggesting divergent therapeutic applications .
- Pyridine-3-carboxylate triazole (): The ester-linked pyridine may improve solubility but reduce metabolic stability compared to the target compound’s benzoyl-pyrrolidine .
Pyrrolidine/Oxadiazole Hybrids
- Antiviral oxadiazoles (): Compound 1a/1b uses a 1,2,4-oxadiazole core with phenylethyl-pyrrolidine substituents.
Key Research Findings and Implications
Azetidine vs. This could influence binding to flat enzyme active sites (e.g., kinases) .
Substituent Effects :
- The 3-methoxypyrrolidine in the target compound may enhance solubility relative to purely hydrophobic groups (e.g., thiazole in ) while retaining basicity for protonation at physiological pH.
- The 4-phenyl-1,2,3-triazole is a stable pharmacophore resistant to metabolic degradation, contrasting with ferrocenyl triazoles (), which may face challenges in bioavailability.
Antiviral activity is plausible given the triazole’s prevalence in antiviral agents (e.g., ), but empirical validation is required.
Biological Activity
The compound 1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
This compound can be synthesized through the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a widely used method for forming 1,2,3-triazoles. The synthesis typically involves the following steps:
- Preparation of the alkyne and azide precursors .
- Reaction under Cu(I) catalysis to form the triazole ring .
- Subsequent modifications to introduce the pyrrolidine and phenyl groups .
The efficiency of this method allows for the rapid development of triazole derivatives with varied substituents that can influence biological activity.
Antitumor Activity
Recent studies have demonstrated that triazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to our target compound have shown IC50 values indicating potent activity against HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 12.22 µM to 60.20 µM , comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG-2 | 12.22 |
| Compound B | HCT-116 | 14.16 |
| Compound C | MCF-7 | 14.64 |
| Doxorubicin | HepG-2 | 11.21 |
| Doxorubicin | HCT-116 | 12.46 |
| Doxorubicin | MCF-7 | 13.45 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that electron-donating groups on the phenyl ring significantly enhance cytotoxicity against tumor cells. For example, compounds with amino or methoxy substituents exhibited higher potency compared to those with halogen substitutions . This suggests that optimizing substituents can lead to improved therapeutic profiles.
Antiviral and Antimicrobial Activities
In addition to antitumor properties, triazoles have been investigated for their antiviral and antimicrobial activities. Some derivatives have shown effectiveness against viral pathogens and bacteria, making them versatile candidates for further development in infectious disease treatments .
Study on Antitumor Efficacy
A study published in MDPI involved synthesizing a series of triazole hybrids and evaluating their cytotoxicity against multiple cancer cell lines. The most potent compound demonstrated an IC50 value of 12.22 µM , indicating strong potential as an anticancer agent .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of triazole derivatives, highlighting their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited significant antibacterial activity compared to conventional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
